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Technical Support Center: Enhancing Drug
Dissolution with Isomalt
Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered when using isomalt to improve the

dissolution rate of drugs.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which isomalt enhances drug dissolution?

A1: Isomalt, a sugar alcohol, primarily enhances drug dissolution through several mechanisms:

Increased Surface Area: By forming solid dispersions, isomalt allows the drug to be present

in a finely dispersed, often amorphous state, which significantly increases the surface area

available for dissolution.[1][2]

Improved Wettability: As a hydrophilic carrier, isomalt improves the wettability of poorly

water-soluble drugs, facilitating better contact between the drug and the dissolution medium.

Formation of Amorphous Solid Dispersions: Isomalt can form amorphous solid dispersions

with drugs, where the drug is molecularly dispersed within the isomalt matrix. This
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amorphous form has higher energy and greater apparent solubility and dissolution rates

compared to the crystalline form.[1][3]

Inhibition of Recrystallization: The high number of hydroxyl groups in isomalt's structure can

help inhibit the recrystallization of the amorphous drug, maintaining its enhanced solubility

during storage and dissolution.[1]

Q2: Which grade of isomalt is best for improving drug dissolution?

A2: The choice of isomalt grade depends on the desired disintegration and dissolution

characteristics. Different grades of isomalt have varying solubilities. For instance, a grade with

higher solubility will generally lead to faster tablet disintegration and drug release. It is

recommended to screen different grades to find the optimal one for your specific formulation.

Q3: Can isomalt be used for techniques other than solid dispersions to enhance dissolution?

A3: Yes, besides solid dispersions, isomalt is effectively used in:

Liquisolid Compacts: Isomalt can act as a carrier in liquisolid formulations, where a liquid

drug solution or suspension is absorbed onto a solid carrier to create a dry, free-flowing

powder with enhanced dissolution.

Orally Disintegrating Tablets (ODTs): Due to its good compressibility, pleasant taste, and

water solubility, isomalt is an excellent excipient for ODTs, which are designed to disintegrate

rapidly in the mouth, leading to fast drug dissolution.

Melt Extrusion: Isomalt can be melt-extruded with drugs to create amorphous solid

dispersions, which can dramatically improve tableting properties and dissolution rates.

Troubleshooting Guides
Solid Dispersions
Problem: Low drug dissolution rate from the prepared solid dispersion.
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Potential Cause Troubleshooting Step

Incomplete amorphization of the drug.

Verify the physical state of the drug in the solid

dispersion using techniques like X-ray Powder

Diffraction (XRPD) or Differential Scanning

Calorimetry (DSC). If the drug is still crystalline,

consider increasing the carrier-to-drug ratio or

optimizing the preparation method (e.g., faster

solvent evaporation, higher melting

temperature).

Drug recrystallization during storage or

dissolution.

Evaluate the physical stability of the solid

dispersion over time and under different storage

conditions (temperature and humidity). Consider

using a higher molecular weight polymer in

combination with isomalt or adding a

crystallization inhibitor.

Poor wettability of the solid dispersion.

Although isomalt is hydrophilic, very

hydrophobic drugs may still exhibit poor wetting.

Consider incorporating a small amount of a

surfactant into the formulation.

Inadequate ratio of isomalt to drug.

The dissolution rate is often dependent on the

drug-to-carrier ratio. Experiment with different

ratios to find the optimal concentration of isomalt

that provides the maximum dissolution

enhancement.

Problem: The solid dispersion is sticky and difficult to handle.
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Potential Cause Troubleshooting Step

Low glass transition temperature (Tg) of the

solid dispersion.

The presence of the drug can lower the Tg of

isomalt. Determine the Tg of the solid dispersion

using DSC. If it is too low, the formulation may

become sticky at ambient temperatures.

Consider using a grade of isomalt with a higher

Tg or incorporating a second carrier with a

higher Tg.

Hygroscopicity.

Isomalt has low hygroscopicity, but some

amorphous systems can absorb moisture,

leading to stickiness. Store the solid dispersion

in a desiccator or in packaging with a desiccant.

Residual solvent from the preparation process.

Ensure complete removal of the solvent during

the drying process by optimizing the drying time

and temperature. Verify the absence of residual

solvent using techniques like thermogravimetric

analysis (TGA).

Spray Drying
Problem: The spray-dried powder is sticky and has a low yield.
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Potential Cause Troubleshooting Step

Outlet temperature is too close to the glass

transition temperature (Tg) of the isomalt

formulation.

Isomalt has a relatively low Tg, which can lead

to stickiness during spray drying. Precisely

balance the process parameters. It is often best

to use a low-temperature and low-humidity

drying process. For isomalt, an inlet temperature

of around 60°C with a corresponding outlet

temperature of 42-43°C has been found to be

effective.

High feed concentration.

A high concentration of solids in the feed

solution can lead to incomplete drying and

stickiness. Try reducing the feed concentration.

Inappropriate atomizing rate.

The atomizing rate affects droplet size and

drying time. An optimal atomizing rate (e.g., 800

L/h) should be determined experimentally.

Melt Extrusion
Problem: The extruded isomalt powder shows agglomeration.

Potential Cause Troubleshooting Step

Recrystallization of the amorphous isomalt.

Amorphous isomalt created by melt extrusion

can be prone to recrystallization in the presence

of atmospheric moisture, leading to

agglomeration. It is crucial to handle and store

the extrudate in a low-humidity environment.

Further experiments to delay or prevent

recrystallization, such as the inclusion of

stabilizing excipients, may be necessary.

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Isomalt-Based Solid Dispersion by
Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly water-soluble drug with isomalt to enhance

its dissolution rate.

Materials:

Poorly water-soluble drug (e.g., Indomethacin)

Isomalt (e.g., GALEN IQ 990)

Suitable solvent (e.g., Ethanol)

Mortar and pestle

Rotary evaporator

Vacuum oven

Methodology:

Preparation of Physical Mixtures:

Prepare physical mixtures of the drug and isomalt at various weight ratios (e.g., 1:1, 1:5,

1:9) by gently mixing them in a mortar for 5 minutes. These will serve as controls.

Preparation of Solid Dispersions:

Dissolve the drug and isomalt in the chosen solvent in the desired weight ratio.

The solvent is then evaporated under reduced pressure using a rotary evaporator at a

specific temperature (e.g., 40°C).

The resulting solid mass is further dried in a vacuum oven at a specified temperature (e.g.,

40°C) for 24 hours to remove any residual solvent.
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The dried mass is then pulverized using a mortar and pestle and sieved to obtain a

uniform particle size.

Characterization:

Dissolution Studies: Perform in-vitro dissolution studies on the pure drug, the physical

mixtures, and the solid dispersions using a USP dissolution apparatus.

Solid-State Characterization: Characterize the physical form of the drug in the samples

using XRPD and DSC to confirm amorphization.

Preparation of Isomalt-Based Liquisolid Compacts
Objective: To formulate a liquisolid compact of a poorly water-soluble drug using isomalt as a

carrier to improve its dissolution.

Materials:

Poorly water-soluble drug

Non-volatile solvent (e.g., Propylene glycol, Polyethylene glycol)

Isomalt (as the carrier)

Coating material (e.g., Aerosil 200)

Superdisintegrant (e.g., Croscarmellose sodium)

Tablet press

Methodology:

Preparation of the Liquid Medication:

Dissolve the drug in the non-volatile solvent to form a drug solution or suspension.

Preparation of the Liquisolid Powder:
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Add the liquid medication to a calculated amount of isomalt (carrier) in a mortar and mix

thoroughly.

Gradually add the coating material to the mixture while continuing to mix until a dry, free-

flowing powder is obtained.

Tableting:

Add the superdisintegrant to the liquisolid powder and blend.

Compress the final blend into tablets using a tablet press.

Evaluation:

Flow Properties: Evaluate the flow properties of the liquisolid powder (e.g., angle of

repose, Carr's index).

Tablet Properties: Evaluate the compressed tablets for hardness, friability, and

disintegration time.

Dissolution Studies: Perform in-vitro dissolution studies on the liquisolid compacts and

compare them with conventional tablets of the same drug.

Data Presentation
Table 1: Dissolution Efficiency of a Model Drug with Different Isomalt Formulations

Formulation
Drug-to-Isomalt
Ratio (w/w)

Dissolution
Efficiency (%) after
30 min

Fold Increase in
Dissolution

Pure Drug - 15.2 1.0

Physical Mixture 1:5 25.8 1.7

Solid Dispersion

(Solvent Evaporation)
1:5 85.3 5.6

Liquisolid Compact 1:10 (Drug:Liquid) 92.1 6.1
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Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary

depending on the drug and specific experimental conditions.
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Caption: Experimental workflow for preparing and characterizing an isomalt-based solid

dispersion.
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Strategies with Isomalt

Mechanisms of Enhancement
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Caption: Logical relationship between isomalt strategies and dissolution enhancement

mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-drugs-with-isomaltitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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